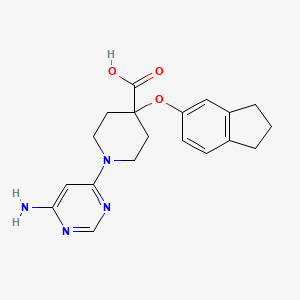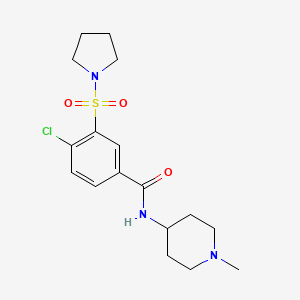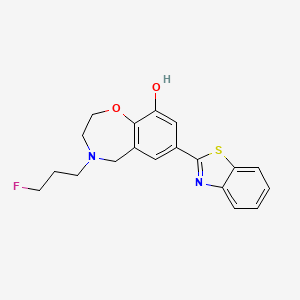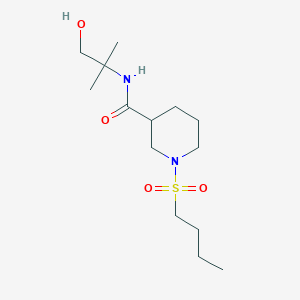![molecular formula C18H26N2O B5355292 (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE](/img/structure/B5355292.png)
(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is a complex organic compound with a unique structure that combines an allylpiperazine moiety with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE typically involves a multi-step process. One common method is the reductive amination of 4-(tert-butyl)benzaldehyde with allylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for the development of new psychoactive drugs .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and coatings with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE involves its interaction with specific molecular targets. The piperazine ring can bind to neurotransmitter receptors, modulating their activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-benzoylpiperidino)[4-(tert-butyl)phenyl]methanone: Similar structure but with a benzoyl group instead of an allyl group.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a piperazine ring.
Uniqueness
(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is unique due to its combination of an allylpiperazine moiety with a tert-butylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-5-10-19-11-13-20(14-12-19)17(21)15-6-8-16(9-7-15)18(2,3)4/h5-9H,1,10-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALITUWPKUARGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
![(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B5355221.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5355226.png)


![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
![5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)

![3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5355300.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
